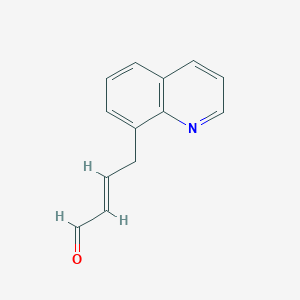

![molecular formula C11H22N2O B11902967 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine est un composé spirocyclique caractérisé par une structure unique qui comprend à la fois des atomes d’oxygène et d’azote dans son système cyclique. Ce composé est d’un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle en tant que squelette pour le développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine implique généralement la réaction de cyclisation de Prins, qui permet la construction du squelette spirocyclique en une seule étape. Les conditions de réaction impliquent souvent l’utilisation d’un catalyseur de Grubbs pour la métathèse des oléfines, bien que cette méthode puisse être complexe et coûteuse .

Méthodes de production industrielle

la réaction de cyclisation de Prins reste une méthode clé pour sa synthèse en laboratoire .

Analyse Des Réactions Chimiques

Types de réactions

L’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l’élimination des atomes d’oxygène ou l’ajout d’atomes d’hydrogène, en utilisant généralement des réactifs comme l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d’aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des dérivés amines .

Applications de la recherche scientifique

L’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme squelette pour la synthèse de divers composés spirocycliques.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur d’enzymes et de protéines spécifiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a scaffold for the synthesis of various spirocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action de l’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que la protéine MmpL3 dans Mycobacterium tuberculosis. Cette protéine est un membre de la famille des transporteurs MmpL nécessaires à la survie de la bactérie. En inhibant cette protéine, le composé perturbe la synthèse de la paroi cellulaire bactérienne, ce qui entraîne la mort de la bactérie .

Comparaison Avec Des Composés Similaires

Composés similaires

1-oxa-9-azaspiro[5.5]undécane : Un autre composé spirocyclique présentant des caractéristiques structurales similaires mais des activités biologiques différentes.

8-oxa-1-azaspiro[5.5]undécane : Similaire en structure mais varie dans sa réactivité chimique et ses applications.

Unicité

L’8-Éthyl-1-oxa-8-azaspiro[5.5]undécan-4-amine est unique en raison de son motif de substitution spécifique et de sa forte activité contre la protéine MmpL3, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments antituberculeux .

Propriétés

Formule moléculaire |

C11H22N2O |

|---|---|

Poids moléculaire |

198.31 g/mol |

Nom IUPAC |

8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine |

InChI |

InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3 |

Clé InChI |

JPYMEQHASPOPAV-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCCC2(C1)CC(CCO2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)

![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)

![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)

![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)